3,3'-(1,3,4-Oxadiazole-2,5-diyl)bis(6-chloroaniline)
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Overview
Description
3,3’-(1,3,4-Oxadiazole-2,5-diyl)bis(6-chloroaniline) is a heterocyclic compound featuring an oxadiazole ring substituted with two 6-chloroaniline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,3,4-Oxadiazole-2,5-diyl)bis(6-chloroaniline) typically involves the cyclization of hydrazides with carboxylic acids, aldehydes, or acid chlorides, followed by the action of a dehydrating agent such as thionyl chloride (SOCl₂), phosphoryl chloride (POCl₃), or phosphoric anhydride (P₄O₁₀) . The reaction conditions often require refluxing in an appropriate solvent to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3’-(1,3,4-Oxadiazole-2,5-diyl)bis(6-chloroaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Substitution reactions may involve nucleophiles like sodium methoxide (NaOCH₃) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
3,3’-(1,3,4-Oxadiazole-2,5-diyl)bis(6-chloroaniline) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Mechanism of Action
The mechanism of action of 3,3’-(1,3,4-Oxadiazole-2,5-diyl)bis(6-chloroaniline) involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The chlorine atoms may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole: Known for its high thermal stability and density.
3,3’-Bis(4-nitrofurazan-3-yl)-5,5’-bi(1,2,4-oxadiazole): Exhibits similar energetic properties.
3,4-Bis(4-nitrofurazan-3-yl)furazan: Another heterocyclic compound with high thermal stability.
Uniqueness
3,3’-(1,3,4-Oxadiazole-2,5-diyl)bis(6-chloroaniline) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
61388-95-2 |
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Molecular Formula |
C14H10Cl2N4O |
Molecular Weight |
321.2 g/mol |
IUPAC Name |
5-[5-(3-amino-4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-chloroaniline |
InChI |
InChI=1S/C14H10Cl2N4O/c15-9-3-1-7(5-11(9)17)13-19-20-14(21-13)8-2-4-10(16)12(18)6-8/h1-6H,17-18H2 |
InChI Key |
RHPLQJYPOGYFCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NN=C(O2)C3=CC(=C(C=C3)Cl)N)N)Cl |
Origin of Product |
United States |
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